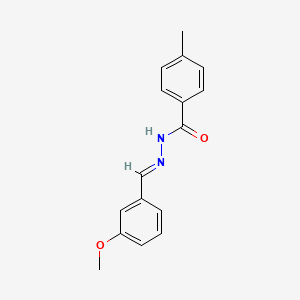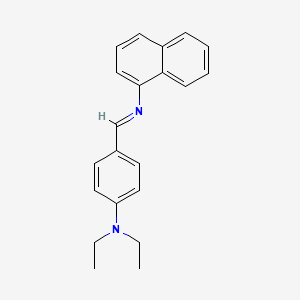![molecular formula C19H20BrN3O2 B11550943 2-Bromo-N-({N'-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11550943.png)
2-Bromo-N-({N'-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with a molecular structure that includes a bromine atom, a benzamide group, and a hydrazinecarbonyl group
Preparation Methods
The synthesis of 2-Bromo-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide derivative. The bromination of benzamide can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions
Chemical Reactions Analysis
2-Bromo-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The hydrazinecarbonyl group can participate in condensation reactions with aldehydes and ketones to form hydrazones and related compounds.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2-Bromo-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the hydrazinecarbonyl group play crucial roles in these interactions, potentially leading to the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other brominated benzamides and hydrazine derivatives. Compared to these compounds, 2-Bromo-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Examples of similar compounds include 2-Bromobenzamide and N-(4-fluorophenyl)-2-bromobenzamide .
Properties
Molecular Formula |
C19H20BrN3O2 |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
2-bromo-N-[2-oxo-2-[(2E)-2-(1-phenylbutylidene)hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C19H20BrN3O2/c1-2-8-17(14-9-4-3-5-10-14)22-23-18(24)13-21-19(25)15-11-6-7-12-16(15)20/h3-7,9-12H,2,8,13H2,1H3,(H,21,25)(H,23,24)/b22-17+ |
InChI Key |
FMXVKWZCVSCXAN-OQKWZONESA-N |
Isomeric SMILES |
CCC/C(=N\NC(=O)CNC(=O)C1=CC=CC=C1Br)/C2=CC=CC=C2 |
Canonical SMILES |
CCCC(=NNC(=O)CNC(=O)C1=CC=CC=C1Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11550874.png)
![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11550882.png)
![2-(2,4-dichlorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11550884.png)
![2-(4-nitrobenzylidene)-N'~1~,N'~3~-bis[(E)-(4-nitrophenyl)methylidene]propanedihydrazide](/img/structure/B11550887.png)
![(E)-N-[(2,4,6-Trinitrophenyl)methylidene]hydroxylamine](/img/structure/B11550889.png)
![2-methoxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11550891.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B11550899.png)
![3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11550924.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B11550932.png)
![4-chloro-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11550933.png)
![3-bromo-N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]benzohydrazide](/img/structure/B11550938.png)
![2-bromo-4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11550951.png)

